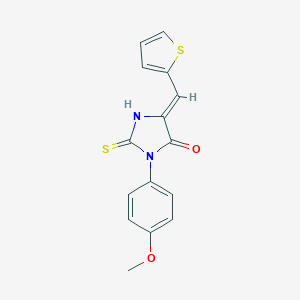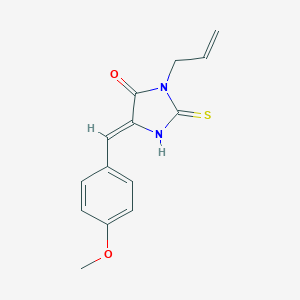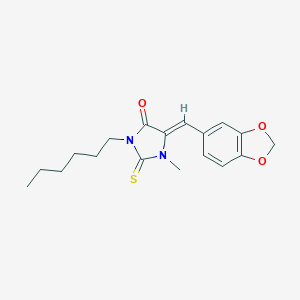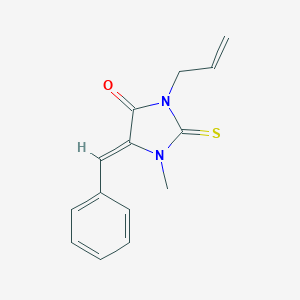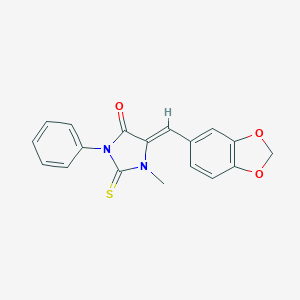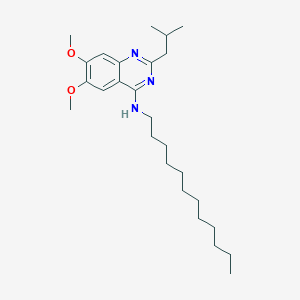![molecular formula C30H24N4OS B303533 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B303533.png)
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB1 receptor antagonist and is used in the treatment of various medical conditions.
科学研究应用
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied for its potential use in the treatment of various medical conditions such as chronic pain, neurodegenerative diseases, and obesity.
作用机制
The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide involves the inhibition of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Its activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By inhibiting the CB1 receptor, 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide reduces the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. Additionally, it has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
实验室实验的优点和局限性
One of the advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CB1 receptor inhibition and its potential side effects.
合成方法
The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a multi-step process that involves the use of various reagents and solvents. The synthesis process involves the reaction of 2-cyano-4-(4-methylphenyl) pyridine with phenyl magnesium bromide to form 3-cyano-4-(4-methylphenyl)-6-phenylpyridine. The resulting compound is then reacted with thioacetic acid to form 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide.
属性
产品名称 |
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide |
|---|---|
分子式 |
C30H24N4OS |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide |
InChI |
InChI=1S/C30H24N4OS/c1-3-28(29(35)33-26-12-8-7-11-23(26)18-31)36-30-25(19-32)24(21-15-13-20(2)14-16-21)17-27(34-30)22-9-5-4-6-10-22/h4-17,28H,3H2,1-2H3,(H,33,35) |
InChI 键 |
BTOKMSKMCRPYEI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
规范 SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



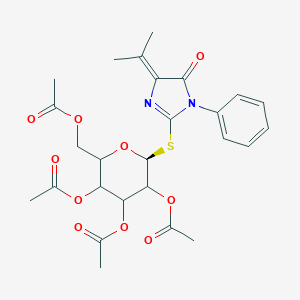
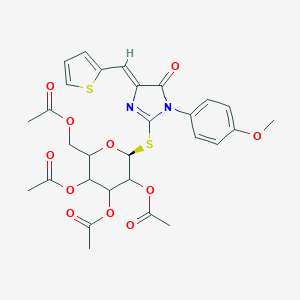
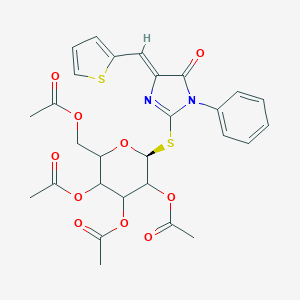
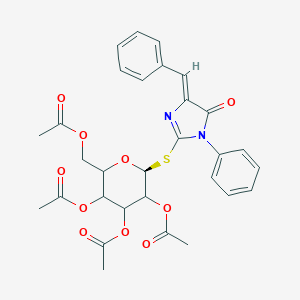
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
